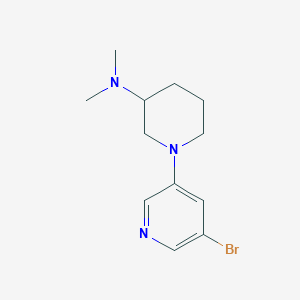![molecular formula C12H12BrN3 B6647691 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In addition, it has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine in lab experiments is its potential as a lead compound for drug discovery. Its ability to exhibit activity against cancer cells and bacteria makes it a promising candidate for further development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its activity and selectivity.
Direcciones Futuras
There are several future directions for the research of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine. One potential direction is the investigation of its activity against other cancer cell lines and bacterial strains. Another direction is the optimization of its activity and selectivity through structure-activity relationship studies. Additionally, the development of novel drug delivery systems and formulations could enhance its therapeutic potential. Finally, the investigation of its potential applications in material science, such as the development of new sensors or catalysts, could provide new avenues for research.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its activity and selectivity.
Métodos De Síntesis
The synthesis of 5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine involves a multi-step process that starts with the reaction of 5-bromo-3-chloropyridine with sodium hydride in the presence of 6-methylpyridine-3-carboxaldehyde. This is followed by the addition of ammonium chloride and further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has also been investigated for its potential use as an antibacterial agent.
Propiedades
IUPAC Name |
5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-2-3-10(5-15-9)6-16-12-4-11(13)7-14-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBWRVVSIBSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)

![2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B6647725.png)
